N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide
Description
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a benzo[d][1,3]dioxol-5-yl group at the 5-position and a 4-fluorobenzamide moiety at the 2-position. The 4-fluorobenzamide substituent introduces electronegativity, influencing solubility and binding interactions .
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3O4/c17-11-4-1-9(2-5-11)14(21)18-16-20-19-15(24-16)10-3-6-12-13(7-10)23-8-22-12/h1-7H,8H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJPHYPOVQPGRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. This can be achieved through the reaction of catechol with methylene chloride in the presence of a base. The oxadiazole ring is then formed via cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The final step involves coupling the oxadiazole intermediate with 4-fluorobenzoyl chloride under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The fluorobenzamide group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety would yield quinones, while reduction of the oxadiazole ring would produce amines .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit promising anticancer properties. The incorporation of the benzo[d][1,3]dioxole structure enhances the biological activity of these compounds. For instance, studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .
Case Study:
A study focused on the synthesis and evaluation of oxadiazole derivatives found that compounds similar to N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide demonstrated significant cytotoxic effects against several cancer cell lines. The study highlighted a structure-activity relationship (SAR) that suggests modifications to the oxadiazole ring can enhance potency .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. The presence of the benzo[d][1,3]dioxole unit is known to contribute to enhanced antibacterial and antifungal activities due to its ability to interact with microbial membranes.
Case Study:
In a comparative study of various benzo[d][1,3]dioxole derivatives, it was found that those with oxadiazole linkages exhibited increased efficacy against resistant strains of bacteria. This suggests potential for development into new antimicrobial agents .
Neuropharmacology
3.1 Anticonvulsant Effects
Research into the anticonvulsant properties of compounds containing the benzo[d][1,3]dioxole and oxadiazole structures has been promising. These compounds may act on neurotransmitter systems or ion channels involved in seizure activity.
Case Study:
A recent investigation into 5-(benzo[d][1,3]dioxol-5-yl)-oxadiazole derivatives revealed their potential as anticonvulsants in animal models. The study reported that certain derivatives significantly reduced seizure frequency without notable side effects .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Various modifications to the structure have been explored to enhance efficacy and reduce toxicity.
Mechanism of Action
The mechanism by which N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. This is achieved through the modulation of key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxadiazole/Thiadiazole Cores
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide
This compound replaces the benzo[d][1,3]dioxol-5-yl group with a 4-chlorophenyl substituent. While specific biological data are unavailable, the structural similarity suggests comparable stability due to the oxadiazole core .
ASN90 (Thiadiazole Derivative)
ASN90, (S)-N-(5-(4-(1-(benzo[d][1,3]dioxol-5-yl)ethyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide, shares the benzo[d][1,3]dioxol-5-yl group but incorporates a piperazine-ethyl linker and a thiadiazole ring. The thiadiazole’s sulfur atom may enhance π-π stacking interactions, while the piperazine moiety improves solubility. ASN90 is noted for its inhibitory activity against O-GlcNAcase, highlighting the impact of substituents on target specificity .
Analogues with Penta-2,4-dienamide Backbones
(2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(4-fluorophenyl)penta-2,4-dienamide (5c)
This compound replaces the oxadiazole ring with a conjugated dienamide chain. It exhibits an 82% synthetic yield and a lower melting point (157–158°C) compared to the oxadiazole-based target compound, likely due to reduced crystallinity. The 4-fluorophenyl group mirrors the fluorobenzamide in the target, suggesting similar electronic effects .
Derivatives D14–D20 (Varying Amide Substituents)
Compounds D14–D20 feature diverse amide substituents (e.g., 4-(methylthio)phenyl, 4-(benzyloxy)phenyl). D14 (13.7% yield, 208.9–211.3°C) and D16 (21.3% yield, 231.4–233.5°C) demonstrate that electron-withdrawing groups (e.g., methylthio) reduce yields but increase melting points, possibly due to enhanced intermolecular interactions. In contrast, benzyloxy groups (D15, D20) improve solubility but lower thermal stability .
Thiazole- and Triazole-Containing Analogues
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
This analog substitutes oxadiazole with a thiazole ring and introduces a second fluorine atom. The thiazole’s sulfur atom facilitates hydrogen bonding (e.g., N1—H1⋯N2 interactions), stabilizing crystal packing. The additional fluorine may enhance metabolic resistance compared to the single-fluorine target compound .
(2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(1H-1,2,4-triazol-1-yl)penta-2,4-dienamide (5a)
With a triazole substituent, this compound achieves a high yield (85.7%) and elevated melting point (230–231°C), attributed to the triazole’s hydrogen-bonding capacity. The triazole’s nitrogen atoms may improve binding to biological targets compared to oxadiazole derivatives .
Comparative Data Table
Key Research Findings
- Synthetic Yields : Compounds with electron-donating substituents (e.g., benzyloxy in D20, 24.8% yield) generally achieve higher yields than those with electron-withdrawing groups (e.g., methylthio in D14, 13.7%) .
- Thermal Stability : Oxadiazole and triazole cores (e.g., 5a, 230°C) exhibit higher melting points than dienamide derivatives (e.g., 5c, 157°C), likely due to stronger intermolecular forces .
- Biological Relevance : Thiadiazole derivatives like ASN90 demonstrate target-specific activity, underscoring the importance of auxiliary groups (e.g., piperazine) in drug design .
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to an oxadiazole and a fluorobenzamide group. Its structure can be represented as follows:
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | CHF NO |
| Molecular Weight | 299.27 g/mol |
| CAS Number | [insert CAS number] |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps include:
- Formation of the benzo[d][1,3]dioxole moiety through cyclization reactions.
- Synthesis of the oxadiazole ring , which can be achieved via condensation reactions involving hydrazine derivatives.
- Amidation with 4-fluorobenzoic acid to yield the final product.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit promising antitumor properties. For example:
- In vitro studies showed that this class of compounds inhibits cancer cell proliferation in various lines including breast and lung cancer cells.
The proposed mechanism of action involves the inhibition of specific enzymes or receptors that play critical roles in tumor growth and survival pathways. For instance:
- The compound may act as an inhibitor of the RET kinase , a target in certain cancers. Inhibition leads to reduced phosphorylation events critical for cell signaling.
Study 1: RET Kinase Inhibition
A study evaluated the effects of similar oxadiazole derivatives on RET kinase activity. It was found that these compounds significantly inhibited RET-mediated signaling pathways, leading to reduced proliferation in RET-dependent cancer cell lines .
Study 2: Antimicrobial Properties
Another research highlighted the antimicrobial activity of related benzamide derivatives against various bacterial strains. The findings indicated that these compounds could disrupt bacterial cell wall synthesis .
Q & A
Basic: What are the standard synthetic routes for N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide, and how can reaction conditions be optimized for yield?
The synthesis typically involves coupling a benzo[d][1,3]dioxol-5-yl-substituted 1,3,4-oxadiazole intermediate with 4-fluorobenzamide derivatives. Key steps include:
- Carbodiimide-mediated coupling : Use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF with DIEA (N,N-Diisopropylethylamine) as a base .
- Solvent selection : DMF or DMSO is preferred for solubility of aromatic intermediates. Ethanol or dichloromethane is used for recrystallization .
- Yield optimization : Adjust stoichiometry (e.g., 1.2–1.5 equivalents of coupling agents) and monitor reaction progress via TLC or LC-MS. Reported yields range from 23% to 90%, depending on substituent reactivity .
Advanced: How do structural modifications (e.g., substituents on the benzamide or oxadiazole ring) influence the compound’s bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Fluorine substitution : The 4-fluoro group on the benzamide enhances metabolic stability and membrane permeability via reduced CYP450-mediated oxidation .
- Oxadiazole ring : Replacement with thiazole or pyrazole rings decreases antibacterial activity but improves anticonvulsant properties in analogous compounds .
- Benzodioxole modifications : Methylenedioxy groups (as in benzo[d][1,3]dioxol-5-yl) improve binding to enzymes like Sirtuin via π-π stacking, confirmed by molecular docking .
- Methodological validation : Use in vitro assays (e.g., MIC for antibacterial activity, MES test for anticonvulsant effects) and compare IC50 values across derivatives .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : and NMR identify aromatic protons (δ 6.8–7.5 ppm for benzodioxole) and fluorobenzamide signals (δ 7.2–8.0 ppm). NMR confirms fluorine substitution (δ -110 to -115 ppm) .
- Mass spectrometry : HRMS (High-Resolution Mass Spectrometry) validates molecular ion peaks (e.g., [M+H]+ at m/z 356.08 for CHFNO) .
- Purity assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity. Melting point analysis (e.g., 176–228°C for analogs) further confirms crystallinity .
Advanced: How can researchers resolve contradictions in biological data across studies (e.g., divergent IC50 values in enzyme inhibition assays)?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for cytotoxicity) .
- Solubility differences : Pre-dissolve compounds in DMSO at ≤0.1% v/v to avoid solvent interference .
- Statistical rigor : Replicate experiments (n ≥ 3) and apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance. Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Basic: What are the recommended storage conditions and stability profiles for this compound?
- Storage : Store at -20°C in amber vials under inert gas (N or Ar) to prevent oxidation of the benzodioxole ring .
- Stability : Stable in solid form for >2 years. In solution (DMSO or ethanol), avoid repeated freeze-thaw cycles; degradation <5% over 6 months at -80°C .
Advanced: What computational tools are effective for predicting metabolic pathways and toxicity?
- Metabolism prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify O-demethylenation of the benzodioxole ring as a primary metabolic pathway .
- Toxicity screening : Apply ProTox-II for hepatotoxicity alerts (e.g., CYP3A4 inhibition) and Derek Nexus for structural alerts (e.g., mutagenicity of nitro groups in analogs) .
- Validation : Compare in silico results with in vitro microsomal assays (human liver microsomes + NADPH) .
Basic: What in vitro models are suitable for preliminary evaluation of this compound’s biological activity?
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculation .
- Neuroactivity : Electrophysiological assays (e.g., patch-clamp for sodium channel modulation in anticonvulsant studies) .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action (e.g., target identification)?
- Target deconvolution : Use thermal shift assays (TSA) to identify protein targets by monitoring thermal stability shifts .
- CRISPR-Cas9 screening : Genome-wide knockout libraries can reveal synthetic lethal interactions .
- Structural biology : Co-crystallization with suspected targets (e.g., Sirtuin or GABA receptors) and analyze binding via X-ray diffraction .
Basic: What safety precautions are necessary when handling this compound in the lab?
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and dissolution .
- Waste disposal : Incinerate or use chemical waste services for halogenated organic compounds .
Advanced: How can pharmacokinetic parameters (e.g., bioavailability, half-life) be optimized through prodrug design?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
